(1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid
Overview
Description
(1R)-17-ethyl-3,13-diazapentacyclo[133102,1004,9013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid is a complex organic compound with a unique pentacyclic structure
Mechanism of Action
Target of Action
It’s known that similar compounds like vinblastine and vincristine, which are derived from catharanthus roseus like catharanthinic acid, target tubulin, a protein involved in cell division . More research is needed to identify the specific targets of Catharanthinic Acid.
Mode of Action
It’s known that similar compounds like vinblastine and vincristine interfere with the polymerization of tubulin, thereby inhibiting the formation of the mitotic spindle necessary for cell division . This leads to cell cycle arrest and ultimately cell death. It’s possible that Catharanthinic Acid may have a similar mode of action, but further studies are required to confirm this.
Biochemical Pathways
It’s known that similar compounds like vinblastine and vincristine affect the microtubule dynamics, which are crucial for various cellular processes including cell division, intracellular transport, and cell shape maintenance Disruption of these processes can lead to cell death
Result of Action
Based on the effects of similar compounds, it’s possible that catharanthinic acid may induce cell cycle arrest and cell death by interfering with microtubule dynamics . More research is needed to confirm these effects and to explore other potential cellular and molecular effects of Catharanthinic Acid.
Biochemical Analysis
Biochemical Properties
It is known that many natural compounds can regulate glucose-lipid metabolism by influencing short-chain fatty acids (SCFAs)
Cellular Effects
It is known that acidosis can increase both glutaminolysis and fatty acid β-oxidation, which contribute metabolic intermediates to drive the tricarboxylic acid cycle (TCA cycle) and ATP generation
Molecular Mechanism
It is known that changes in the secondary structure of certain molecules, particularly the conserved active catalytic domain (ACD), are extremely important for varied catalytic activity
Temporal Effects in Laboratory Settings
It is known that most analytical methods are based on “analogue” inputs from sensors of light, electric potentials, or currents
Dosage Effects in Animal Models
It is known that nutraceuticals can have different effects at different dosages
Metabolic Pathways
It is known that short-chain fatty acids constitute approximately 10% of human caloric needs and play important roles in the regulation of glucose metabolism and lipid metabolism
Transport and Distribution
It is known that acidosis can lead to a decoupling of glutaminolysis and novel glutathione (GSH) synthesis
Subcellular Localization
It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid involves multiple steps, typically starting with the formation of the core pentacyclic structure. This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The reaction conditions must be carefully controlled to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Some compounds with similar structures include:
- (1R)-10-camphorsulfonic acid
- Sodium diethyldithiocarbamate
Uniqueness
What sets (1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid apart is its unique pentacyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-13-9-12-10-20(19(23)24)17-15(7-8-22(11-12)18(13)20)14-5-3-4-6-16(14)21-17/h3-6,9,12,18,21H,2,7-8,10-11H2,1H3,(H,23,24)/t12?,18?,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHYWTOIDWEUIY-BOKYVJDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2C[C@]3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675560 | |
Record name | (5xi,18beta)-3,4-Didehydroibogamine-18-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63944-54-7 | |
Record name | (5xi,18beta)-3,4-Didehydroibogamine-18-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The study mentions that the fungus Botryosphaeria laricina (CRS1) produces catharanthinic acid when stimulated with Catharanthus roseus plant extract. Is it known if catharanthinic acid plays a role in the biosynthesis of vinblastine and vincristine within this fungal strain?
A: The study does not delve into the specific biosynthetic pathways within the fungus. While it clearly establishes that components larger than 20 kDa present in the Catharanthus roseus extract are crucial for the conversion of catharanthine to vinblastine and vincristine [], it doesn't elucidate if catharanthinic acid is an intermediary compound in this process or a byproduct of a parallel pathway. Further research is needed to determine the precise role of catharanthinic acid in the fungal biosynthesis of vinca alkaloids.
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